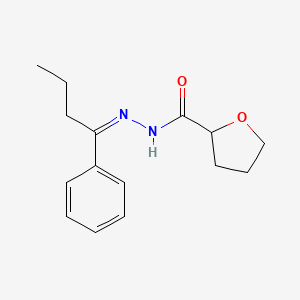![molecular formula C9H10BrN3 B12884126 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the following steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-c]pyridine core.
Chemical Reactions Analysis
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Scientific Research Applications
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studying the biological activities of pyrrolopyridine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine can be compared with other pyrrolopyridine derivatives such as:
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the bromine atom and the presence of a methyl group.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core but have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-bromo-1,4-dimethylpyrrolo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C9H10BrN3/c1-5-3-12-9(11)8-7(5)6(10)4-13(8)2/h3-4H,1-2H3,(H2,11,12) |
InChI Key |
FQUJGWMLMXQFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1C(=CN2C)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


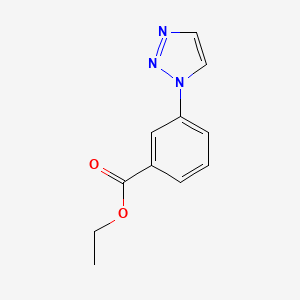
![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)

![2-(Difluoromethoxy)benzo[d]oxazole-5-acetic acid](/img/structure/B12884062.png)

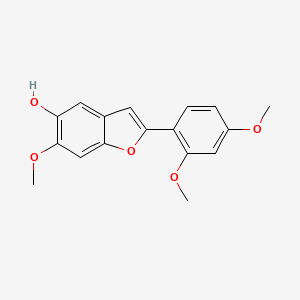

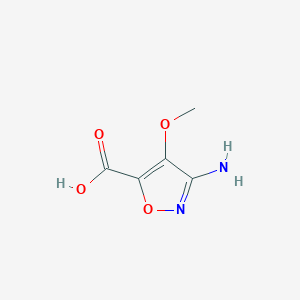

![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
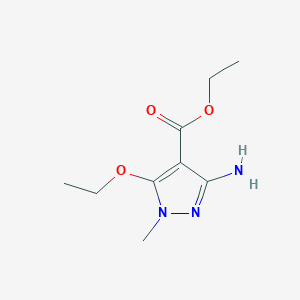
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)

